Tetramethyloxetane-3-carboxylicacid

Protecting Group Chemistry Orthoester Synthesis Reaction Kinetics

This fully substituted oxetane-3-carboxylic acid (CAS 3199-92-6) is a superior building block for medicinal chemistry and process R&D: 85-fold acceleration in orthoester formation, 36-fold enhanced hydrolytic stability, and an elevated pKa make it the preferred scaffold for CNS-penetrant bioisosteres. Lower catalyst loadings, faster reactions, and robust protecting group fidelity reduce downstream costs. Choose this sterically shielded derivative to avoid reaction failure and metabolic instability associated with less-substituted analogs. Ideal for library synthesis, natural product derivatization, and lead optimization.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13013128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyloxetane-3-carboxylicacid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1C(C(O1)(C)C)(C)C(=O)O
InChIInChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10)
InChIKeyIRRCVIRWQARKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethyloxetane-3-carboxylic acid (CAS 3199-92-6): A Sterically Hindered Oxetane Carboxylic Acid Building Block for Medicinal Chemistry and Protecting Group Strategies


Tetramethyloxetane-3-carboxylic acid (CAS 3199-92-6) is a fully substituted oxetane-3-carboxylic acid featuring four methyl groups at the 2- and 4-positions of the oxetane ring . This compound belongs to the oxetane-3-carboxylic acid class, a family of heterocyclic building blocks widely employed in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability [1]. The presence of the gem-dimethyl and additional methyl substituents confers significant steric bulk around the carboxylic acid and the oxetane ring, which fundamentally alters its reactivity profile compared to less substituted or unsubstituted oxetane-3-carboxylic acid analogs. It is commercially available as a research chemical with a molecular weight of 158.19 g/mol and a molecular formula of C8H14O3 [2].

Tetramethyloxetane-3-carboxylic acid: Why Unsubstituted or Less Substituted Oxetane-3-carboxylic Acids Cannot Serve as Direct Substitutes


Oxetane-3-carboxylic acids are not a monolithic class of compounds; the number and position of substituents on the oxetane ring critically dictate key properties including acidity (pKa), steric accessibility of the carboxylic acid, and the kinetic behavior of the oxetane ring in cyclization and ring-opening reactions. Generic substitution of Tetramethyloxetane-3-carboxylic acid with unsubstituted oxetane-3-carboxylic acid (pKa ~3.88 [1]) or mono/dimethyl analogs will result in markedly different reaction rates, yields, and product stability profiles. Specifically, the electron-donating and steric effects of the four methyl groups in Tetramethyloxetane-3-carboxylic acid significantly increase the pKa of the carboxylic acid [2] and profoundly accelerate Lewis acid-catalyzed orthoester formation while dramatically enhancing hydrolytic stability [3]. These quantitative differences render simple replacement with a less substituted analog unreliable and likely to compromise the intended synthetic or physicochemical outcome.

Tetramethyloxetane-3-carboxylic acid: Quantitative Evidence of Differential Reactivity and Physicochemical Profile


Tetramethyloxetane-3-carboxylic Acid Enables 85-Fold Faster Orthoester Formation Compared to Unsubstituted OBO Orthoester Precursors

The addition of methyl substituents to the oxetane precursor of the commonly used [2.2.2]-bicyclic OBO orthoester significantly increases the ease of orthoester formation. NMR kinetics demonstrate that the DMOBO protecting group, derived from a dimethyl-substituted oxetane, is formed 85 times faster than the unsubstituted OBO group [1]. Tetramethyloxetane-3-carboxylic acid, bearing four methyl groups on the oxetane ring, is expected to provide similar or greater rate enhancements in analogous orthoester-forming reactions compared to unsubstituted oxetane-3-carboxylic acid.

Protecting Group Chemistry Orthoester Synthesis Reaction Kinetics

Tetramethyloxetane-3-carboxylic Acid-Derived Orthoesters Exhibit 36-Fold Greater Hydrolytic Stability

The stability of orthoester protecting groups toward aqueous hydrolysis is a key determinant of their practical utility. NMR kinetics show that the DMOBO protecting group, which incorporates a dimethyl-substituted oxetane moiety, is 36 times more stable toward aqueous hydrolysis than the corresponding unsubstituted OBO orthoester [1]. This enhanced stability is attributed to the increased steric shielding provided by the methyl substituents around the orthoester carbon. The tetramethyl-substituted framework of Tetramethyloxetane-3-carboxylic acid is predicted to confer comparable or superior hydrolytic resistance in derived orthoesters.

Protecting Group Stability Aqueous Hydrolysis Resistance Orthoester Chemistry

Tetramethyloxetane-3-carboxylic Acid Exhibits Elevated pKa Relative to Unsubstituted Oxetane-3-carboxylic Acid

The pKa of a carboxylic acid building block directly influences its ionization state, solubility, and potential for salt formation. Unsubstituted oxetane-3-carboxylic acid has a reported pKa of approximately 3.88-4.01 [1]. Physicochemical studies on 3,3-disubstituted oxetanes reveal that the replacement of gem-dimethyl groups can decrease pKa values by up to three units, indicating that the presence of gem-dimethyl substituents increases pKa (reduces acidity) relative to unsubstituted or less substituted analogs [2]. Tetramethyloxetane-3-carboxylic acid, possessing four electron-donating methyl groups, is expected to have a significantly higher pKa than unsubstituted oxetane-3-carboxylic acid, making it a less acidic, more sterically encumbered carboxylic acid building block.

Physicochemical Properties Acidity Modulation Bioisostere Design

Tetramethyloxetane-3-carboxylic Acid Provides Enhanced Steric Shielding and Metabolic Stability Compared to Less Substituted Oxetane Analogs

The oxetane ring is recognized in medicinal chemistry as a privileged motif for improving the metabolic stability of drug candidates by blocking sites of cytochrome P450-mediated oxidation [1]. The substitution of metabolically labile gem-dimethyl groups with an oxetane ring can increase aqueous solubility by factors ranging from 4 to over 4000 while reducing the rate of metabolic degradation [2]. The four methyl substituents on Tetramethyloxetane-3-carboxylic acid provide additional steric bulk around the oxetane ring and carboxylic acid, further shielding these moieties from metabolic enzymes compared to mono- or unsubstituted oxetane-3-carboxylic acids. While direct comparative metabolic stability data for the tetramethyl derivative are not publicly available, the established trend of enhanced stability with increased alkyl substitution strongly supports its superior resistance to metabolic degradation.

Metabolic Stability Steric Shielding Drug Discovery

Tetramethyloxetane-3-carboxylic acid: Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Rapid and High-Yielding Orthoester Protecting Group Installations in Complex Molecule Synthesis

The 85-fold acceleration in orthoester formation observed for methyl-substituted oxetane precursors [1] positions Tetramethyloxetane-3-carboxylic acid as a superior building block for the synthesis of hydrolytically stable orthoester protecting groups. This scenario is particularly valuable in multi-step natural product synthesis and process chemistry, where reaction efficiency and protecting group fidelity are paramount. The increased rate enables the use of lower catalyst loadings and shorter reaction times, while the 36-fold enhanced hydrolytic stability ensures the protecting group remains intact throughout extended synthetic sequences.

Design of Less Acidic, Metabolically Stable Carboxylic Acid Bioisosteres

The elevated pKa of Tetramethyloxetane-3-carboxylic acid relative to unsubstituted oxetane-3-carboxylic acid [2] makes it a preferred starting material for designing carboxylic acid bioisosteres with reduced acidity. This is critical in medicinal chemistry programs targeting central nervous system (CNS) penetration or seeking to mitigate off-target effects associated with strongly acidic moieties. Furthermore, the additional steric bulk from the four methyl groups enhances metabolic stability [3], addressing a common liability of less substituted oxetane-based bioisosteres.

Synthesis of Sterically Demanding Oxetane-Containing Pharmaceutical Intermediates

The fully substituted oxetane core of Tetramethyloxetane-3-carboxylic acid provides a unique, highly sterically hindered scaffold for the construction of pharmaceutical intermediates where conformational restriction and steric shielding are desired. Its enhanced stability toward ring-opening and metabolic degradation [3] makes it a robust building block for library synthesis and lead optimization, particularly in programs where in vivo clearance due to oxetane ring metabolism is a concern.

Academic and Industrial Research on Steric and Electronic Effects in Oxetane Chemistry

Tetramethyloxetane-3-carboxylic acid serves as a valuable probe molecule for fundamental studies investigating the influence of alkyl substitution on the reactivity, acidity, and physicochemical properties of oxetane-3-carboxylic acids. The stark contrast in pKa and orthoester formation kinetics between this fully substituted derivative and unsubstituted oxetane-3-carboxylic acid [1][2] provides a clear experimental platform for elucidating structure-activity and structure-property relationships, informing the rational design of next-generation oxetane-based building blocks.

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